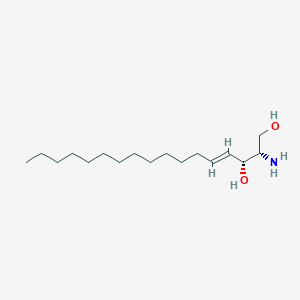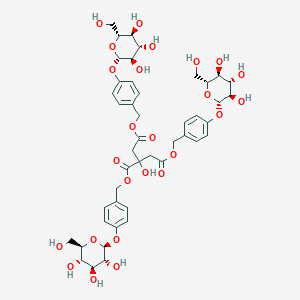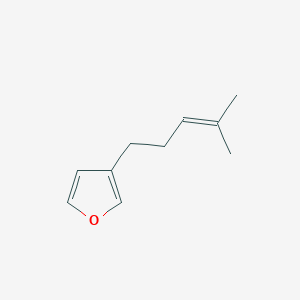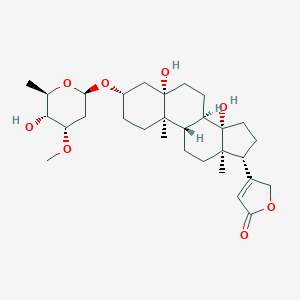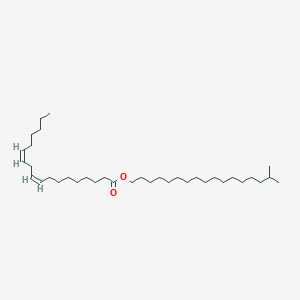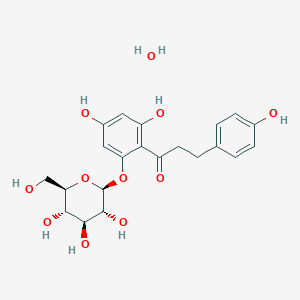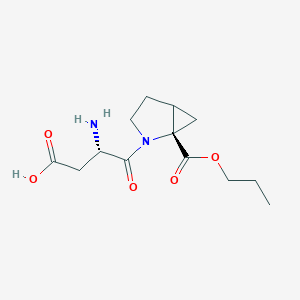
Aspartyl-2,3-methanoproline propyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Aspartyl-2,3-methanoproline propyl ester, also known as AMPPE, is a synthetic peptide that has gained attention in the scientific community due to its potential therapeutic applications. AMPPE is a derivative of the natural peptide aspartame and has been found to exhibit various biological properties.
科学研究应用
Aspartyl-2,3-methanoproline propyl ester has been studied for its potential therapeutic applications in various fields such as neurology, oncology, and immunology. In neurology, Aspartyl-2,3-methanoproline propyl ester has been found to exhibit neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, Aspartyl-2,3-methanoproline propyl ester has been found to inhibit tumor growth and has been studied for its potential use in cancer therapy. In immunology, Aspartyl-2,3-methanoproline propyl ester has been found to modulate the immune response and has been studied for its potential use in the treatment of autoimmune diseases.
作用机制
The mechanism of action of Aspartyl-2,3-methanoproline propyl ester is not fully understood, but it is believed to act through various pathways. In neurology, Aspartyl-2,3-methanoproline propyl ester has been found to inhibit glutamate-induced neuronal death and to increase the expression of neurotrophic factors. In oncology, Aspartyl-2,3-methanoproline propyl ester has been found to inhibit the activity of matrix metalloproteinases and to induce apoptosis in cancer cells. In immunology, Aspartyl-2,3-methanoproline propyl ester has been found to modulate the production of cytokines and to inhibit the activation of T cells.
生化和生理效应
Aspartyl-2,3-methanoproline propyl ester has been found to exhibit various biochemical and physiological effects. In neurology, Aspartyl-2,3-methanoproline propyl ester has been found to increase the expression of brain-derived neurotrophic factor and to decrease the expression of pro-inflammatory cytokines. In oncology, Aspartyl-2,3-methanoproline propyl ester has been found to inhibit angiogenesis and to decrease the expression of matrix metalloproteinases. In immunology, Aspartyl-2,3-methanoproline propyl ester has been found to decrease the production of pro-inflammatory cytokines and to increase the production of anti-inflammatory cytokines.
实验室实验的优点和局限性
Aspartyl-2,3-methanoproline propyl ester has several advantages for lab experiments. It is stable, easy to synthesize, and has low toxicity. However, there are also limitations to using Aspartyl-2,3-methanoproline propyl ester in lab experiments. It is expensive, and the synthesis process is complex and time-consuming. Additionally, the mechanism of action of Aspartyl-2,3-methanoproline propyl ester is not fully understood, which makes it difficult to design experiments to test its effects.
未来方向
There are several future directions for the study of Aspartyl-2,3-methanoproline propyl ester. In neurology, further studies are needed to determine the efficacy of Aspartyl-2,3-methanoproline propyl ester in the treatment of neurodegenerative diseases. In oncology, further studies are needed to determine the optimal dose and delivery method of Aspartyl-2,3-methanoproline propyl ester for cancer therapy. In immunology, further studies are needed to determine the potential use of Aspartyl-2,3-methanoproline propyl ester in the treatment of autoimmune diseases. Additionally, further studies are needed to determine the safety and long-term effects of Aspartyl-2,3-methanoproline propyl ester.
Conclusion
Aspartyl-2,3-methanoproline propyl ester is a synthetic peptide that has potential therapeutic applications in various fields such as neurology, oncology, and immunology. Its mechanism of action is not fully understood, but it has been found to exhibit various biochemical and physiological effects. While there are advantages and limitations to using Aspartyl-2,3-methanoproline propyl ester in lab experiments, there are several future directions for the study of Aspartyl-2,3-methanoproline propyl ester. Further research is needed to determine the efficacy, safety, and optimal use of Aspartyl-2,3-methanoproline propyl ester in various therapeutic applications.
合成方法
Aspartyl-2,3-methanoproline propyl ester is synthesized by coupling the amino acids aspartic acid and proline with a methanoproline residue, followed by esterification with a propyl group. The synthesis of Aspartyl-2,3-methanoproline propyl ester is a complex process that requires expertise in peptide chemistry and organic synthesis.
属性
CAS 编号 |
134732-59-5 |
|---|---|
产品名称 |
Aspartyl-2,3-methanoproline propyl ester |
分子式 |
C13H20N2O5 |
分子量 |
284.31 g/mol |
IUPAC 名称 |
(3S)-3-amino-4-oxo-4-[(1S)-1-propoxycarbonyl-2-azabicyclo[3.1.0]hexan-2-yl]butanoic acid |
InChI |
InChI=1S/C13H20N2O5/c1-2-5-20-12(19)13-7-8(13)3-4-15(13)11(18)9(14)6-10(16)17/h8-9H,2-7,14H2,1H3,(H,16,17)/t8?,9-,13-/m0/s1 |
InChI 键 |
SNJZXFDYOLIBOC-JDRUZZMFSA-N |
手性 SMILES |
CCCOC(=O)[C@]12CC1CCN2C(=O)[C@H](CC(=O)O)N |
SMILES |
CCCOC(=O)C12CC1CCN2C(=O)C(CC(=O)O)N |
规范 SMILES |
CCCOC(=O)C12CC1CCN2C(=O)C(CC(=O)O)N |
同义词 |
Asp-2,3-MePro-OPr aspartyl-2,3-methanoproline propyl ester aspartyl-2,3-methanoproline propyl ester, (1S-(1alpha,2(R*),5alpha))-isome |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



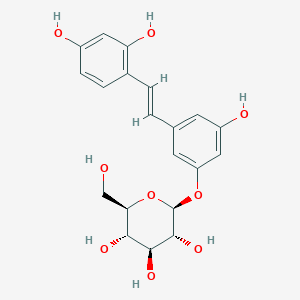
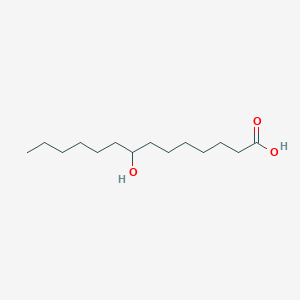
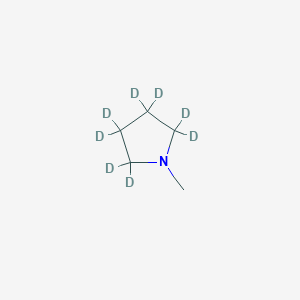


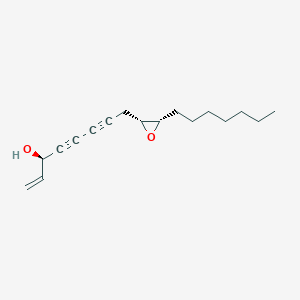
![5,8-Dimethylnaphtho[2,3-c]furan-1,3-dione](/img/structure/B150442.png)
